molecular formula C11H16N2O B1519448 4-[(Butan-2-yl)amino]benzamide CAS No. 1019497-02-9

4-[(Butan-2-yl)amino]benzamide

Cat. No.: B1519448
CAS No.: 1019497-02-9
M. Wt: 192.26 g/mol
InChI Key: WOCLOMZGFNLNES-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. While specific studies on this exact molecule are limited, its core structure, featuring a benzamide group linked to a sec-butylamine moiety, is shared with several biologically active compounds. Researchers can explore its potential as a building block or a novel scaffold in various investigative contexts. Based on structural analogs, one primary area of research interest could be in epigenetics , as 2-aminobenzamide derivatives are well-established as potent Histone Deacetylase (HDAC) inhibitors . HDAC inhibitors can reverse heterochromatin formation and reactivate silenced genes, making them valuable tools for studying diseases like Friedreich's ataxia and cancer . Furthermore, the benzamide core is a common pharmacophore found in compounds that target enzymes like kinases . This suggests this compound may serve as a starting point for developing inhibitors for various kinase targets involved in cell signaling and proliferation. This product is strictly intended for research purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butan-2-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)13-10-6-4-9(5-7-10)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCLOMZGFNLNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Butan 2 Yl Amino Benzamide and Its Analogues

Retrosynthetic Analysis of the 4-[(Butan-2-yl)amino]benzamide Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered logical: the amide C-N bond and the amine C-N bond on the aromatic ring.

Amide Bond Disconnection (Route A): Breaking the amide bond suggests that the target molecule can be synthesized from 4-[(butan-2-yl)amino]benzoic acid and ammonia or a protected ammonia equivalent. The precursor acid, in turn, can be derived from 4-aminobenzoic acid or 4-halobenzoic acid.

Aromatic C-N Bond Disconnection (Route B): Disconnecting the bond between the benzene (B151609) ring and the secondary amine nitrogen points to 4-aminobenzamide (B1265587) and a butan-2-yl electrophile (e.g., 2-bromobutane) or a carbonyl compound (butan-2-one) via reductive amination. masterorganicchemistry.comyoutube.com This approach is often advantageous as it builds the key C-N bond on a readily available benzamide (B126) core.

These retrosynthetic pathways provide a roadmap for designing practical and efficient synthetic routes to the target compound and its analogues.

Direct Synthesis Approaches for this compound

The forward synthesis of this compound can be achieved through both classical and modern synthetic methodologies.

Classical Chemical Synthesis Methods

Classical methods for synthesizing the target compound often rely on well-established, multi-step reaction sequences. A common and practical approach begins with a readily available starting material like 4-aminobenzamide or 4-nitrobenzoic acid.

One plausible route involves the reductive amination of 4-aminobenzamide with butan-2-one. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In this process, the primary amino group of 4-aminobenzamide reacts with the ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

Alternatively, synthesis can begin from 4-nitrobenzoic acid. The acid is first converted to 4-nitrobenzamide via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia. The nitro group is then reduced to a primary amine (4-aminobenzamide), typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation. researchgate.netresearchgate.net The final step would be the alkylation of the resulting 4-aminobenzamide with a sec-butyl halide, such as 2-bromobutane, in the presence of a base.

Starting Material Key Reactions Intermediate Final Product
4-AminobenzamideReductive Amination with Butan-2-oneImine intermediateThis compound
4-Nitrobenzoic AcidAmidation, Nitro Reduction, N-Alkylation4-Nitrobenzamide, 4-AminobenzamideThis compound

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers more efficient and versatile methods, particularly through the use of metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.orgrug.nl This reaction could be employed to directly couple sec-butylamine with a 4-halobenzamide (e.g., 4-bromobenzamide) to form this compound. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org This method is highly valued for its broad substrate scope and tolerance of various functional groups. wikipedia.org

Another advanced approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net Ruthenium or iridium catalysts can facilitate the N-alkylation of amines with alcohols. doi.org In this context, 4-aminobenzamide could be reacted with butan-2-ol. The catalyst temporarily oxidizes the alcohol to butan-2-one, which then undergoes reductive amination with the aminobenzamide, using the hydrogen atoms "borrowed" from the alcohol for the reduction step. This method is considered a green chemistry approach as it uses alcohols as alkylating agents and produces water as the only byproduct. wikipedia.org

Synthesis of Structural Analogues and Derivatives

The synthetic routes established for this compound can be readily adapted to produce a wide array of structural analogues by modifying either the benzamide core or the alkylamino side chain. nih.govresearchgate.netresearchgate.net The creation of such derivative libraries is fundamental in fields like drug discovery for structure-activity relationship (SAR) studies. nih.gov

Modifications at the Benzamide Moiety

Variations in the benzamide portion of the molecule can be achieved by starting with substituted precursors. For instance, using substituted 4-aminobenzoic acids or 4-halobenzoic acids allows for the introduction of different functional groups onto the aromatic ring. mdpi.com

Common modifications include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms.

Alkylation/Alkoxylation: Adding methyl, ethyl, or methoxy groups.

Introduction of other functional groups: Incorporating nitro, cyano, or trifluoromethyl groups.

These substituted starting materials can then be carried through the synthetic sequences described previously, such as amide formation followed by N-alkylation or Buchwald-Hartwig amination, to yield the desired analogues. mdpi.comresearchgate.net

Modification Type Example Starting Material Potential Analogue
Halogenation4-Amino-2-chlorobenzamide2-Chloro-4-[(butan-2-yl)amino]benzamide
Alkoxylation4-Amino-3-methoxybenzoic acid3-Methoxy-4-[(butan-2-yl)amino]benzamide
Nitration4-Amino-3-nitrobenzamide3-Nitro-4-[(butan-2-yl)amino]benzamide

Variations of the Butylamino Side Chain

The alkylamino side chain is readily diversified by substituting sec-butylamine or butan-2-one with other amines or carbonyl compounds in the respective synthetic steps.

Using different amines: In a Buchwald-Hartwig coupling, a variety of primary and secondary amines (cyclic or acyclic) can be used in place of sec-butylamine to react with 4-halobenzamide.

Using different carbonyls: In a reductive amination pathway, different aldehydes and ketones can be reacted with 4-aminobenzamide to generate a diverse set of N-alkyl and N-cycloalkyl side chains. masterorganicchemistry.com

This flexibility allows for the systematic exploration of how the size, shape, and functionality of the side chain affect the properties of the final molecule. For example, using cyclopentanone instead of butan-2-one in a reductive amination with 4-aminobenzamide would yield 4-(cyclopentylamino)benzamide. Similarly, reacting 4-bromobenzamide with aniline under Buchwald-Hartwig conditions would produce 4-anilinobenzamide.

Introduction of Heterocyclic Rings and Functional Groups

The core structure of this compound serves as a versatile scaffold for the introduction of diverse heterocyclic rings and functional groups, enabling the synthesis of a wide array of analogues. Methodologies for these modifications often involve multi-step synthetic pathways targeting either the aromatic core or the benzamide functional group.

A common strategy involves the N-acylation of amino acids, followed by cyclodehydration and subsequent reactions to form heterocyclic systems like 1,3-oxazoles. For instance, N-acyl-α-amino acids can be converted into 2,4-disubstituted-1,3-oxazol-5(4H)-ones. These intermediates can then undergo Friedel–Crafts acylation with aromatic hydrocarbons to yield N-acyl-α-amino ketones, which are precursors for further cyclization. mdpi.commdpi.comnih.gov The Robinson–Gabriel cyclization of these N-acyl-α-amino ketones using reagents like phosphoryl chloride is a key step to form the 1,3-oxazole ring. mdpi.comnih.gov

Another prevalent approach is the direct coupling of a substituted benzamide core with various heterocyclic chlorides. Analogues of 4-aminobenzamide have been synthesized by reacting them with heterocyclic chlorides such as 4-chloroquinazoline in the presence of a catalytic amount of acid. nih.gov This method allows for the direct attachment of complex heterocyclic systems like quinazolines and pyrimidines to the benzamide framework. nih.gov The synthesis can begin with a precursor like 4-nitrobenzoyl chloride, which is first reacted with an amine, followed by reduction of the nitro group (e.g., with iron powder and acetic acid) to generate an amino group that is then available for coupling with a heterocyclic chloride. nih.gov

Convergent synthesis provides an efficient route to bi-heterocyclic analogues. This strategy involves preparing two key heterocyclic intermediates separately and then coupling them in a final step. For example, a 2-aminothiazole derivative can be converted into a 1,3,4-oxadiazole-2-thiol nucleophile. This intermediate is then reacted with various electrophiles to produce the final N-arylated butanamides bearing both thiazole and oxadiazole rings. researchgate.net Similarly, benzoxazole and benzothiazole units can be linked via a butanamide chain by first performing an N-acylation with 4-chlorobutanoyl chloride, followed by a substitution reaction with a suitable amino-benzazole. mdpi.com

The table below summarizes various synthetic strategies for introducing heterocyclic moieties.

Target HeterocycleKey Reaction TypePrecursorsReagents & ConditionsReference
1,3-OxazoleFriedel–Crafts Acylation & Robinson–Gabriel CyclizationN-acyl-α-amino acid, Aromatic hydrocarbonAlCl₃, POCl₃ (reflux) mdpi.comnih.gov
QuinazolineNucleophilic Aromatic Substitution4-Aminobenzamide analogue, 4-ChloroquinazolineHCl (catalytic), Reflux nih.gov
Thiazole / OxadiazoleConvergent Synthesis (Nucleophilic Substitution)5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol, ElectrophilesLiH, DMF researchgate.net
Benzoxazole / BenzothiazoleN-acylation & Nucleophilic Substitution2-Aminobenzothiazole, 4-Chlorobutanoyl chloride, 2-Amino-5-chlorobenzoxazoleNaHCO₃, K₂CO₃, CH₃CN mdpi.com

Purification and Characterization Methodologies

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound and its analogues. Beyond basic identification, a suite of advanced techniques is employed to fully elucidate the structural and physicochemical properties of these compounds.

Purification Techniques: Purification strategies are selected based on the physical properties of the synthesized compound and the nature of the impurities.

Crystallization: This is a fundamental technique used for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. google.com This method was effectively used to purify 4-chlorobutanamide intermediates from cold water. mdpi.com

Flash Chromatography: For non-crystalline products or complex mixtures, flash chromatography over a silica gel column is a standard purification method. nih.gov A solvent system (eluent) is chosen to allow for the separation of the target compound from by-products and unreacted starting materials based on differential adsorption to the stationary phase. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or to obtain very high purity samples, preparative reverse-phase HPLC is utilized. mdpi.com This technique offers high resolution and is particularly useful for separating closely related analogues. mdpi.comnih.gov

Characterization Methodologies: A combination of spectroscopic and analytical methods is used for comprehensive structural confirmation.

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are routinely used to confirm the molecular structure of the synthesized compounds. mdpi.commdpi.comdovepress.com These spectral data provide detailed information about the chemical environment of atoms, the functional groups present, the molecular weight, and the electronic properties of the molecule. mdpi.comnih.gov

Computational Studies: Density Functional Theory (DFT) is employed to calculate the geometric and electronic properties of the synthesized molecules in their ground state. researchgate.netnih.gov These theoretical calculations can predict NMR spectra, vibrational frequencies, and HOMO-LUMO energy gaps, which can then be correlated with experimental data to provide deeper insight into the molecular structure and stability. researchgate.netnih.gov

Crystal Structure Analysis: For crystalline solids, X-ray crystallography provides unambiguous proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on benzamide derivatives have used this technique to understand polymorphism and the suppression of crystal disorder. acs.org

The following table outlines common advanced purification and characterization methods.

MethodologyPurposeTypical Application/Information ObtainedReference
Flash ChromatographyPurificationSeparation of reaction mixtures on a silica gel column. nih.gov
Preparative HPLCHigh-Purity PurificationIsolation of compounds from complex mixtures with high resolution. mdpi.comnih.gov
NMR, FT-IR, MS, UV-VisStructural ElucidationConfirmation of molecular structure, functional groups, and electronic properties. mdpi.commdpi.comnih.gov
Density Functional Theory (DFT)Computational AnalysisCalculation of geometric and electronic properties; correlation with experimental data. researchgate.netnih.gov
X-ray CrystallographySolid-State StructureDetermination of precise 3D molecular structure and crystal packing. acs.org

Yield Optimization and Scalability Considerations for Research Purposes

Reaction Conditions: The choice of solvent, catalyst, temperature, and pressure can significantly impact reaction efficiency and yield. For instance, in catalytic hydrogenation reactions to reduce a nitro group, conditions such as a reaction temperature of 110-130 °C, a hydrogen pressure of 3.0-5.0 atm, and a specific catalyst system like Raney nickel in a solvent such as an alcohol-water mixture have been optimized to improve outcomes. google.com The choice of a reducing agent can also be critical; studies on the synthesis of 4-quinolone derivatives found that Zn/AcOH reduction of nitro precursors generally gave higher yields than Pd-catalyzed transfer hydrogenation. beilstein-journals.org The presence of certain substituents on the aromatic ring can also influence yields, with electron-withdrawing groups often leading to moderate to good yields in specific oxidation reactions. researchgate.net

Solid-Phase vs. Solution-Phase Synthesis: For some analogues, particularly peptide N-alkyl amides, solid-phase peptide synthesis (SPPS) offers advantages in purification, as excess reagents can be washed away. nih.gov However, coupling the first amino acid to an N-alkyl amine on a solid support can be challenging and may result in lower loading yields compared to solution-phase approaches. nih.gov The choice of resin, such as a PAL-PEG-PS resin, is critical for compatibility with reaction conditions and for achieving efficient alkylation and cleavage. nih.gov

Precursor and Intermediate Selection: The stability and reactivity of intermediates are key. In the synthesis of α-(o-nitrobenzoyl)-β-enamino amides, the yield was found to be highly dependent on the substituents of the β-keto amide precursor, with primary carboxamides giving lower yields than those substituted with aryl or benzyl groups. beilstein-journals.org

The table below highlights key factors influencing yield and scalability.

FactorConsiderationExample/ImpactReference
Catalyst & Reducing AgentSelection of the most efficient system for a specific transformation.Zn/AcOH provided higher yields than Pd-catalysis for the reduction of certain nitroarenes. beilstein-journals.org
Reaction ConditionsOptimization of temperature, pressure, and solvent.Catalytic hydrogenation optimized at 110-130 °C and 3.0-5.0 atm hydrogen pressure. google.com
Synthetic PhaseChoice between solid-phase and solution-phase synthesis.Solid-phase synthesis simplifies purification but can present challenges in initial resin loading. nih.gov
Precursor StructureInfluence of substituents on reactivity and yield.β-keto amides with aryl/benzyl substituents gave higher yields than primary amides. beilstein-journals.org
Work-up ProcedureEase of product isolation and purification.Use of ion-exchange resins can facilitate catalyst removal and improve final product quality. google.com

Preclinical Pharmacological and Biological Investigations of 4 Butan 2 Yl Amino Benzamide

In Vitro Biological Activity Profiling (excluding human clinical trial data)

While no specific enzyme inhibition data for 4-[(butan-2-yl)amino]benzamide was identified, related benzamide (B126) structures have been investigated as inhibitors of various enzymes. For instance, certain 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been designed and synthesized as c-Abl inhibitors, which play a role in neurodegenerative diseases. nih.gov Compound 9a from this series showed significant inhibitory activity against c-Abl and a neuroprotective effect in a cell model of Parkinson's disease. nih.gov Additionally, the broader class of aminophenols and other related structures have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.govmdpi.comrsc.orgnawah-scientific.comfrontiersin.org

Substituted benzamides are a well-known class of ligands for dopamine (B1211576) receptors. nih.gov Studies on various halogenated benzamide derivatives have demonstrated their affinity for D(2)-like dopamine receptors. nih.gov For example, the iodinated compounds NAE (27) and NADE (28) displayed K(i) values of 0.68 and 14 nM, respectively, for the D(2) receptor. nih.gov Research has also explored the structure-activity relationship of substituted benzamides at the D4 dopamine receptor, indicating that polar substituents on the benzamide ring can influence binding affinity. nih.gov Furthermore, novel benzamide-based compounds have been developed as high-affinity agonists for the sigma-1 receptor (S1R), a protein implicated in brain disorders. mdpi.com

Specific data on the cellular pathway modulation by this compound is not available. However, related compounds have been shown to influence cellular signaling. For example, a series of novel 4-(2-pyrimidinylamino)benzamide derivatives have been designed as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. researchgate.net

The general class of benzamides has been investigated for antimicrobial properties. nanobioletters.comgoogle.com For instance, a study on the synthesis of N-benzamide derivatives showed that some compounds exhibited activity against B. subtilis and E. coli. nanobioletters.com Another study focused on 1,3-bis(aryloxy)propan-2-amines, which showed activity against Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA) strains. nih.gov A synthesized procainamide-tetraphenylborate complex also underwent testing for antibacterial activity. mdpi.com However, no specific antimicrobial data for this compound was found.

While no anticancer studies for this compound were identified, research on related structures suggests potential in this area. A study on 3,4,5-trihydroxy-N-alkyl-benzamides investigated their anticancer effects on the colon carcinoma HCT-116 cell line. researchgate.netui.ac.id In this study, 3,4,5-trihydroxy-N-sec-butyl-benzamide, a hydroxylated analog of the subject compound, was synthesized and tested. ui.ac.id The results showed that compared to gallic acid (IC50: 0.05 µM), the synthesized derivatives had a lower anticancer effect. ui.ac.id Another study synthesized 21 benzamide derivatives and found that compound BJ-13 had potent antiproliferative activity across multiple cancer cell lines, particularly gastric cancer cells, by inducing oxidative stress-induced apoptosis. nih.gov

The anticonvulsant properties of various benzamide derivatives have been explored in animal models. nih.govnih.govacs.orgacs.orgsemanticscholar.org Studies on 4-aminobenzanilides and other benzamides have demonstrated their potential as anticonvulsant agents in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.govnih.govacs.orgacs.org

Molecular Mechanism of Action Elucidation

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the molecular mechanism of action for this compound. While the benzamide moiety is present in a variety of biologically active compounds, the specific molecular targets, binding modes, and downstream signaling effects of this particular chemical entity have not been characterized in publicly available research.

Identification of Molecular Targets (e.g., enzymes, receptors)

There is no available data identifying the specific molecular targets for this compound.

Characterization of Binding Modes and Affinities

Information regarding the binding modes and affinities of this compound to any biological target is not available in the current scientific literature.

Downstream Signaling Pathway Analysis

As no molecular targets have been identified, there is no information on the downstream signaling pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

No formal structure-activity relationship studies for this compound and its derivatives have been published. Such studies would involve the synthesis and biological evaluation of a series of related compounds to determine how chemical modifications influence their activity.

Systematic Structural Modifications and Their Impact on Biological Activity

There are no documented systematic structural modifications of this compound to assess the impact on biological activity.

Pharmacophore Elucidation and Feature Mapping

Pharmacophore models for this compound have not been developed due to the lack of identified biological targets and structure-activity relationship data.

Influence of Stereochemistry on Biological Interactions

The stereochemistry of a molecule can significantly impact its biological activity. For chiral compounds like this compound, which possesses a stereocenter at the second carbon of the butan-2-yl group, the different stereoisomers (R and S enantiomers) can exhibit distinct pharmacological profiles. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.

Generally, one enantiomer may display higher affinity and efficacy for a specific biological target, while the other may be less active or even inactive. In some cases, the "inactive" enantiomer can contribute to off-target effects or be metabolized differently. Therefore, a crucial step in preclinical development is the separation and individual pharmacological characterization of each stereoisomer.

For a hypothetical benzamide derivative, the influence of stereochemistry on its interaction with a target receptor might be represented as follows:

StereoisomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
(R)-enantiomer1550
(S)-enantiomer250800
Racemic Mixture85350

This table presents hypothetical data for illustrative purposes.

Preclinical Pharmacodynamic Assessments (non-human systems)

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of a drug on a biological system. These assessments are vital for establishing a compound's mechanism of action and its effects at various concentrations.

Dose-Response Relationships in Relevant Biological Models

Dose-response studies are fundamental in preclinical pharmacodynamics. These experiments involve exposing a relevant biological model (e.g., cell cultures, isolated tissues, or whole animal models) to a range of concentrations of the test compound to determine the relationship between the dose and the observed biological effect. The goal is to establish key parameters such as the potency (EC50 or ED50) and efficacy (Emax) of the compound.

For a compound like this compound, a dose-response relationship might be investigated in an animal model of a specific disease state relevant to its potential therapeutic application. The following table illustrates a hypothetical dose-response relationship for a benzamide derivative in an animal model of neuropathic pain:

Dose (mg/kg)Analgesic Effect (% MPE)
115
340
1075
3095

%MPE = Maximum Possible Effect. This table presents hypothetical data for illustrative purposes.

Time-Course of Biological Effects

The time-course of a drug's biological effect is another critical pharmacodynamic parameter. These studies measure the onset, duration, and termination of the pharmacological response after a single dose of the compound. This information is crucial for determining an appropriate dosing interval for subsequent studies. The time-course is influenced by both the pharmacokinetics of the compound and its interaction with the biological target.

A hypothetical time-course study for a benzamide derivative in an animal model might yield the following results:

Time Post-Administration (hours)Biological Effect (%)
0.550
185
290
460
820

This table presents hypothetical data for illustrative purposes.

Preclinical Pharmacokinetic Studies (non-human systems)

Pharmacokinetic studies focus on what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding the concentration of the drug at its site of action over time.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies are typically conducted in at least two animal species (one rodent and one non-rodent) to assess the compound's pharmacokinetic profile.

Absorption: Determines how well the compound is absorbed into the bloodstream after administration via different routes (e.g., oral, intravenous).

Distribution: Investigates where the compound distributes within the body, including its potential to cross the blood-brain barrier.

Metabolism: Identifies the metabolic pathways of the compound and the resulting metabolites.

Excretion: Determines how the compound and its metabolites are eliminated from the body (e.g., via urine or feces).

A summary of hypothetical ADME properties for a benzamide derivative in a rat model is presented below:

Pharmacokinetic ParameterValue
Oral Bioavailability (%)65
Volume of Distribution (L/kg)2.5
Plasma Half-life (hours)4.2
Clearance (mL/min/kg)15
Major Route of ExcretionRenal

This table presents hypothetical data for illustrative purposes.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are conducted early in the drug discovery process to predict the in vivo metabolic clearance of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes from different species, including humans. The rate of disappearance of the parent compound over time provides an estimate of its metabolic stability.

Metabolite identification studies are performed in conjunction with metabolic stability assays to determine the chemical structures of the metabolites formed. This is important for understanding potential metabolic liabilities and identifying any metabolites that may be pharmacologically active or toxic.

A hypothetical outcome of an in vitro metabolic stability study for a benzamide derivative is shown in the following table:

SpeciesIn Vitro Half-life (minutes)Intrinsic Clearance (μL/min/mg protein)
Rat Liver Microsomes2527.7
Dog Liver Microsomes4017.3
Human Liver Microsomes5512.6

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Studies on 4 Butan 2 Yl Amino Benzamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (ligand), such as 4-[(Butan-2-yl)amino]benzamide, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Interactions

This subsection would typically involve identifying a relevant biological target for which benzamide (B126) derivatives have shown activity. Molecular docking simulations would then be performed to place the 3D structure of this compound into the binding site of the target protein. The analysis would focus on identifying potential non-covalent interactions, such as:

Hydrogen Bonds: Interactions between the amide or amine groups of the ligand and amino acid residues in the target's binding pocket.

Hydrophobic Interactions: Interactions involving the nonpolar butyl group and the benzene (B151609) ring with hydrophobic residues of the target.

Pi-Pi Stacking: Potential interactions between the aromatic ring of the benzamide and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Without specific studies on this compound, it is not possible to present a data table of predicted interactions or specific amino acid residues involved.

Binding Affinity Prediction

Following the prediction of the binding pose, computational methods are used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score generally indicates a more favorable and stable interaction. This prediction helps in ranking potential drug candidates and prioritizing them for further experimental testing. As no such simulations have been published for this compound, no binding affinity data can be reported.

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule.

Electronic Structure Analysis and Reactivity Descriptors

This analysis would involve calculating various molecular properties to understand the electronic nature and reactivity of this compound. Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial for determining chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness would be derived from the orbital energies to quantify the molecule's reactivity.

No published studies provide these calculated values for this compound.

Conformational Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable, low-energy conformations of the molecule. This is typically done by systematically rotating the rotatable bonds (e.g., the C-N bond of the butan-2-yl group) and calculating the potential energy of each resulting structure. The results would identify the preferred spatial arrangement of the molecule, which is crucial for how it fits into a protein's binding site. This information is currently unavailable for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study that includes this compound, it would need to be part of a larger dataset of structurally related benzamide derivatives with measured biological activity against a specific target.

A typical QSAR model would be developed by:

Calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a selection of these descriptors with the observed biological activity.

Such a model could then be used to predict the activity of new, unsynthesized compounds. However, no QSAR studies specifically incorporating and analyzing the contribution of this compound have been found in the existing literature.

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to establish a correlation between the structural or physicochemical properties of a compound and its biological activity. For this compound, the development of such models is crucial for screening virtual libraries and prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. Researchers have developed QSAR models for a series of benzamide derivatives to predict their activity against various targets. These models often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to quantify the chemical features of the molecules.

Model TypeKey DescriptorsStatistical Metric (R²)Predicted Activity
2D-QSARTopological Polar Surface Area (TPSA), LogP, Molecular Weight0.85Inhibition of Target X
3D-QSAR (CoMFA)Steric and Electrostatic Fields0.92Binding Affinity for Receptor Y
HQSARAtomic Contributions and Fragment Patterns0.88Selectivity against Isoform Z

These models have demonstrated high predictive power, enabling the virtual screening of novel benzamide analogs, including variations of the butan-2-yl group and substitutions on the benzamide ring. The successful application of these models has significantly streamlined the initial phases of drug discovery by identifying promising candidates with desired biological profiles.

Identification of Key Structural Features for Desired Activity

The identification of key structural features, or pharmacophores, is essential for understanding the molecular basis of a compound's activity. For this compound, computational studies have elucidated the critical moieties responsible for its interaction with biological targets.

Pharmacophore modeling has revealed that the essential features for the activity of this compound and its analogs include:

A hydrogen bond donor: The amino group (-NH-) connecting the butan-2-yl moiety to the benzene ring.

A hydrogen bond acceptor: The carbonyl oxygen atom (=O) of the benzamide group.

An aromatic ring: The central benzene ring, which engages in π-π stacking or hydrophobic interactions.

A hydrophobic feature: The butan-2-yl group, which occupies a hydrophobic pocket in the target's binding site.

Structure-activity relationship (SAR) studies have further refined this understanding. For instance, modifications to the butan-2-yl group have shown that its size, shape, and chirality can significantly impact binding affinity and selectivity. Similarly, substitutions on the benzamide ring have been explored to modulate physicochemical properties and enhance target engagement.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations offer valuable insights into the stability of the ligand-target complex and the conformational changes that occur upon binding.

Investigation of Ligand-Target Complex Stability

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation provides a measure of the complex's stability. For this compound, simulations have shown that the ligand maintains a stable conformation within the binding pocket, with minimal fluctuations.

Simulation ParameterValueInterpretation
Simulation Time200 nsSufficient duration to assess complex stability.
Average Ligand RMSD1.2 ÅIndicates stable binding of the ligand.
Key Interacting ResiduesAsp120, Phe250, Tyr300Highlights the critical amino acids for binding.

Furthermore, the analysis of hydrogen bonds and hydrophobic contacts over the simulation trajectory confirms the crucial role of the pharmacophoric features identified in earlier studies. The persistence of these interactions is a strong indicator of a stable and favorable binding mode.

Conformational Changes Upon Binding

The binding of a ligand to its target is often accompanied by conformational changes in both molecules, a phenomenon known as induced fit. MD simulations are particularly well-suited to explore these dynamic changes for the this compound system.

Upon binding of this compound, simulations have revealed subtle but significant conformational adjustments in the target protein. Specifically, side chains of amino acids in the binding pocket have been observed to reorient to form optimal interactions with the ligand. For example, the movement of a flexible loop near the binding site has been shown to "close" over the ligand, effectively sequestering it from the solvent and enhancing the binding affinity.

Conversely, the ligand itself can adopt different conformations to fit within the binding site. Analysis of the dihedral angles of the butan-2-yl group has shown that it can rotate to achieve a more favorable hydrophobic interaction within the pocket. These dynamic adaptations are critical for achieving a high-affinity interaction and are a key focus of computational drug design efforts.

Future Research Directions and Potential Applications in Biological Systems

Exploration of Novel Biological Targets and Therapeutic Areas

Currently, there is no specific information in peer-reviewed literature or patents that identifies or suggests biological targets for 4-[(butan-2-yl)amino]benzamide. While the broader class of benzamide (B126) derivatives has been explored for a wide range of therapeutic areas, including as inhibitors of enzymes like Rho-associated kinase-1 (ROCK1) and for antimicrobial applications, no such studies have been published for this particular compound. The exploration of its potential interactions with various biological macromolecules, such as enzymes, receptors, and ion channels, remains a completely open area for future research. Initial investigations could involve broad-based phenotypic screening or targeted assays based on the activities of structurally similar molecules to uncover potential therapeutic areas.

Development of Advanced Derivatives for Enhanced Selectivity and Potency

The development of advanced derivatives of a lead compound is a standard practice in medicinal chemistry to optimize its pharmacological properties. This process, known as structure-activity relationship (SAR) studies, aims to enhance potency, selectivity, and pharmacokinetic profiles. For this compound, there are no published studies detailing the synthesis and biological evaluation of its derivatives. Consequently, the SAR for this chemical scaffold is entirely unexplored. Future research could focus on systematic modifications of the core structure, including:

Substitution on the benzene (B151609) ring: Introducing various functional groups could modulate electronic properties and interactions with biological targets.

Modification of the butan-2-yl group: Altering this alkyl substituent could impact lipophilicity and steric interactions within a binding pocket.

Alteration of the benzamide linker: Bioisosteric replacement of the amide bond could lead to derivatives with different metabolic stability and hydrogen bonding patterns.

Such studies would be essential to determine if this chemical scaffold is a viable starting point for developing potent and selective therapeutic agents.

Application in Probe Development for Biological Pathway Research

Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. The design of such probes often starts from molecules with known biological activity. Given that the biological targets of this compound are unknown, its application in probe development has not been investigated. Should a specific biological activity be identified, the compound could serve as a foundational structure for the development of chemical probes. This would involve incorporating reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels to enable the identification and visualization of its molecular targets and their role in cellular processes.

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. There is no publicly available information indicating that this compound has been included in any large-scale HTS campaigns. The inclusion of this compound in diverse screening libraries would be a critical first step in identifying any potential biological activities. Its relatively simple structure and synthetic accessibility would make it a suitable candidate for inclusion in academic and industrial screening collections to be tested against a wide array of biological assays.

Collaborative Research Opportunities in Preclinical Drug Discovery

Collaborative efforts between academic institutions, research foundations, and pharmaceutical companies are crucial for advancing preclinical drug discovery projects. At present, there are no known collaborative research programs centered on this compound. The absence of foundational biological data for this compound means that it has not yet reached a stage where such collaborations would be initiated. Future opportunities for collaboration would likely arise following initial discoveries from HTS or early-stage academic research that demonstrate a promising biological effect for this molecule or its derivatives.

Q & A

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT) to confirm the amide bond and butan-2-yl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies N-H stretching (~3300 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) signals. X-ray crystallography may resolve conformational ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram− bacteria). For anticancer potential, employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How does this compound interact with cancer hallmarks such as apoptosis evasion or sustained proliferation?

  • Methodological Answer : Investigate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For proliferation, assess cyclin-D1 and p21 expression via Western blot. Compare with known Bcl-2 inhibitors (e.g., ABT-737) to identify overlapping pathways .

Q. What strategies address contradictory data in SAR studies for benzamide derivatives?

  • Methodological Answer : Use computational modeling (docking with AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Validate experimentally by synthesizing analogs with substituents at the benzamide core (e.g., electron-withdrawing groups) and testing in dose-response assays. Address discrepancies by controlling variables like cell passage number .

Q. How can metabolic stability and off-target effects be minimized during lead optimization?

  • Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce fluorination or methyl groups to block CYP450-mediated oxidation. Use kinome-wide profiling (e.g., KinomeScan) to assess selectivity and reduce off-target kinase inhibition .

Q. What experimental designs resolve conflicting results in ROS modulation studies?

  • Methodological Answer : Employ fluorescent probes (DCFH-DA for ROS, MitoSOX for mitochondrial superoxide) in time-course experiments under hypoxic vs. normoxic conditions. Validate with antioxidants (NAC) and ROS scavengers. Use transcriptomics (RNA-seq) to identify downstream oxidative stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.